N-(piperidin-4-yl)aminosulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(sulfamoylamino)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O2S/c6-11(9,10)8-5-1-3-7-4-2-5/h5,7-8H,1-4H2,(H2,6,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKKDBUXXUMFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Novel Route Development for N Piperidin 4 Yl Aminosulfonamide and Its Derivatives
Established Synthetic Pathways to the Core N-(piperidin-4-yl)aminosulfonamide Scaffold
The construction of the this compound core relies on well-established organic reactions that functionalize the piperidine (B6355638) ring and form the key N-aminosulfonamide linkage.
Sulfonylation Reactions in Piperidine Functionalization
Sulfonylation is a primary method for introducing the sulfonyl group onto the piperidine nitrogen. A common approach involves the reaction of a piperidine precursor with a suitable sulfonylating agent. For instance, the synthesis of N-(Piperidin-1-yl)benzenesulfonamide, a related scaffold, is achieved by reacting 1-aminopiperidine (B145804) with benzenesulfonyl chloride under controlled pH conditions in an aqueous medium. who.int This method highlights the direct formation of the N-S bond, a critical step in building the sulfonamide portion of the molecule.
The traditional synthesis of N-aminosulfonamides involves the direct sulfonylation of hydrazines with sulfonyl chlorides. rsc.org However, this method has drawbacks, including the harsh nature and moisture sensitivity of sulfonyl chlorides, as well as the generation of stoichiometric halogenated waste. alnoor.edu.iq
Reductive Amination Strategies for Piperidine Ring Construction
Reductive amination is a versatile and widely used method for constructing the piperidine ring itself. nih.govresearchgate.net This two-step process typically involves the reaction of an amine with a ketone or aldehyde to form an imine, which is then reduced to the corresponding amine. nih.gov This strategy is particularly valuable in creating substituted piperidines, which can then be further functionalized to yield the desired aminosulfonamide.
For example, the synthesis of piperidine derivatives can be achieved through the condensation of amines with aldehydes or ketones, followed by the reduction of the resulting imine group. nih.gov This approach has been applied in various annulation strategies for piperidine synthesis. nih.gov Different reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. researchgate.net The choice of reducing agent can influence the selectivity and efficiency of the reaction.
Hydrazinosulfonylation Approaches for N-Aminosulfonamide Formation
A more recent and efficient method for forming the N-aminosulfonamide bond is through hydrazinosulfonylation. This approach involves the direct reaction of aryl electrophiles with sulfur dioxide and hydrazines. alnoor.edu.iqnih.gov This method is advantageous due to its operational simplicity and the use of readily available starting materials. alnoor.edu.iqnih.gov
Recent advancements have focused on palladium-catalyzed hydrazinosulfonylation of aryl halides, providing a route to aryl N-aminosulfonamides. rsc.orgalnoor.edu.iq These reactions often utilize a palladium catalyst, a ligand, and a source of sulfur dioxide. alnoor.edu.iq The reaction conditions can be tuned to accommodate a range of functional groups on both the aryl halide and the hydrazine (B178648) substrate. alnoor.edu.iq
Advanced Synthetic Strategies for Derivatization and Structural Modification
To explore the structure-activity relationships of this compound-based compounds, chemists employ various strategies to introduce diverse substituents at different positions of the molecule.
Introduction of Diverse Substituents on the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a common site for introducing structural diversity. This can be achieved through various N-alkylation or N-arylation reactions. For instance, after the formation of the core scaffold, the piperidine nitrogen can be reacted with a variety of electrophiles, such as alkyl halides or aryl halides, to introduce different substituents.
In a study focused on creating analogues of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, the piperidine nitrogen was functionalized after the construction of a spirocyclic moiety on the piperidine ring. beilstein-journals.org This highlights the late-stage functionalization approach to introduce complexity. Another example involves the reductive amination of a ketone, followed by Boc protection of the resulting amine, and subsequent deprotection to allow for further derivatization at the piperidine nitrogen. beilstein-journals.org
Functionalization at the Sulfonamide Nitrogen (N-substitution)
The sulfonamide nitrogen also presents an opportunity for derivatization, leading to N-substituted analogs. This can be accomplished by reacting the parent this compound with various electrophiles.
One reported method involves the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. who.int In this work, the parent N-(Piperidin-1-yl)benzenesulfonamide was first synthesized and then subjected to substitution at the sulfonamide nitrogen with different N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of a base like sodium hydride. who.int This strategy allows for the introduction of a wide range of functional groups at this position.
Recent research has also explored the late-stage functionalization of primary sulfonamides. chemrxiv.orgnih.gov These methods often involve the conversion of the primary sulfonamide into a more reactive intermediate, such as an N-sulfonylimine, which can then be trapped with various nucleophiles or undergo further transformations. chemrxiv.orgnih.gov This approach enables the diversification of complex sulfonamide-containing molecules at a late stage of the synthesis.
Regioselective Modifications of the Piperidine Ring System
Regioselective modification of the piperidine ring is crucial for developing derivatives of this compound with tailored properties. The ability to introduce substituents at specific positions on the piperidine nucleus allows for the systematic exploration of structure-activity relationships. Methodologies for achieving such selectivity often involve multi-step synthetic sequences or the use of directing groups.
One common strategy involves the use of a protected piperidine precursor, such as 4-amino-1-Boc-piperidine. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen, allowing for selective reactions at other positions. For instance, reductive amination of 4-amino-1-Boc-piperidine can introduce a variety of substituents at the 4-amino position. nih.gov Subsequent modification of the piperidine ring itself would then depend on the reactivity of the introduced substituent or a deprotection-reprotection strategy to allow for reactions on the ring nitrogens or carbons.
The challenge in direct regioselective modification of an existing this compound scaffold lies in the multiple reactive sites: the piperidine nitrogen, the aminosulfonamide nitrogens, and the C-H bonds of the piperidine ring. Therefore, regiocontrol is often established during the construction of the piperidine ring itself. For example, cyclization strategies can be employed where the desired substituents are already in place on the acyclic precursor. nih.gov The choice of cyclization method, such as intramolecular hydroalkenylation, can dictate the position of unsaturation in the resulting ring, which can then be further functionalized. nih.gov
Stereoselective Synthesis of this compound Enantiomers
The development of stereoselective synthetic routes is essential for obtaining enantiomerically pure forms of this compound derivatives, particularly when chiral centers are introduced on the piperidine ring. Such syntheses typically rely on chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of the reaction.
A powerful approach for the enantioselective synthesis of substituted piperidines is the use of chiral sulfinyl imines. These can be reacted with Grignard reagents, such as propargylmagnesium bromide, to produce homopropargylic amines with high enantiomeric excess. nih.gov These chiral amines can then undergo a gold-catalyzed cyclization and subsequent reduction to yield highly substituted piperidin-4-ols with excellent stereocontrol. nih.govdntb.gov.ua The resulting piperidinol can then be converted to the corresponding amine and subsequently to the target aminosulfonamide.
Another strategy involves 1,3-dipolar cycloadditions using chiral N-tert-butanesulfinylimines. This method allows for the diastereoselective synthesis of densely substituted pyrrolidines, and similar principles can be applied to the synthesis of piperidines. ua.es The use of a chiral sulfinyl group can induce a specific absolute configuration in the final heterocyclic product. ua.es
The table below summarizes key aspects of stereoselective synthesis strategies applicable to piperidine ring systems.
Table 1: Stereoselective Synthesis Strategies for Piperidine Derivatives
| Method | Chiral Source | Key Transformation | Stereocontrol |
|---|---|---|---|
| Chiral Sulfinyl Imines | N-tert-butanesulfinamide | Gold-catalyzed cyclization of homopropargylic amines | High diastereoselectivity and enantioselectivity nih.gov |
| 1,3-Dipolar Cycloaddition | Chiral N-tert-butanesulfinylimines | [3+2] cycloaddition with azomethine ylides | High diastereoselectivity ua.es |
Reaction Condition Optimization and Yield Enhancement Studies
Optimizing reaction conditions is a critical step in the synthesis of this compound to ensure high yields and purity. Key parameters that are often investigated include the choice of solvent, base, temperature, and catalyst.
For instance, in the synthesis of N-substituted piperidines, the choice of base and solvent can significantly impact the reaction outcome. In a study on the N-aminomethylation of indoles using piperidine, sodium hydride (NaH) in acetonitrile (B52724) was found to be the optimal combination, providing significantly higher yields compared to other bases like cesium carbonate or other solvents like DMF. researchgate.net
The development of robust synthetic methods that are applicable to a wide range of substrates is a major goal in medicinal chemistry. Modern approaches to reaction optimization often employ high-throughput screening and machine learning algorithms, such as bandit optimization models, to efficiently explore a vast reaction space and identify generally applicable conditions. gwern.net These methods can accelerate the discovery of optimal conditions for the synthesis of complex molecules like this compound derivatives.
The following table presents a hypothetical optimization study for a key synthetic step, illustrating the impact of various parameters on the reaction yield.
Table 2: Hypothetical Reaction Optimization for a Key Synthetic Step
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Dichloromethane | Triethylamine | 25 | 45 |
| 2 | Acetonitrile | Triethylamine | 25 | 60 |
| 3 | Acetonitrile | Sodium Hydride | 25 | 75 |
| 4 | Acetonitrile | Sodium Hydride | 50 | 85 |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical compounds to minimize environmental impact. For the synthesis of this compound and its precursors, this involves the use of environmentally benign solvents, catalysts, and energy sources.
A significant green approach is the replacement of volatile organic compounds (VOCs) with greener alternatives. Deep eutectic solvents (DES), such as those formed from glucose and urea (B33335), have been successfully employed as reaction media for the synthesis of piperidin-4-one derivatives, which are key intermediates for this compound. asianpubs.orgresearchgate.net These solvents are often biodegradable, non-toxic, and inexpensive.
Furthermore, the use of ultrasound irradiation has been shown to promote reactions and, in some cases, improve yields and reduce reaction times, which aligns with the principles of green chemistry by reducing energy consumption. researchgate.netresearchgate.net For example, the ultrasound-promoted synthesis of N-substituted piperidin-4-ones has been demonstrated to be an efficient method. researchgate.net
Catalytic methods are also central to green chemistry. The use of heterogeneous catalysts, which can be easily recovered and reused, is preferred over stoichiometric reagents. For example, Pd/C has been used as a recyclable catalyst in domino reactions to synthesize urea derivatives in water, a green solvent. researchgate.net Similar strategies could be envisioned for the synthesis of this compound.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-amino-1-Boc-piperidine |
| N-tert-butanesulfinamide |
| Piperidin-4-ol |
| Sodium Hydride |
| Cesium Carbonate |
| Acetonitrile |
| Dichloromethane |
| Triethylamine |
| Dimethylformamide |
| Glucose |
| Urea |
Advanced Spectroscopic and Crystallographic Elucidation of N Piperidin 4 Yl Aminosulfonamide Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing various NMR experiments, the precise structure of N-(piperidin-4-yl)aminosulfonamide can be determined.
Proton (¹H) NMR Chemical Shift Analysis and Coupling Constant Interpretation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different protons in the molecule. The piperidine (B6355638) ring, with its chair conformation, gives rise to signals for axial and equatorial protons.
The protons on the piperidine ring (H-2, H-3, H-5, H-6) typically appear in the aliphatic region of the spectrum. Due to the electronegativity of the adjacent nitrogen atom, the protons at the C-2 and C-6 positions are expected to be shifted downfield compared to the protons at C-3 and C-5. The protons of the sulfamoyl group (-NH-SO₂-NH₂) would likely appear as broad singlets due to quadrupole broadening from the nitrogen atoms and exchange with trace amounts of water in the solvent.
Based on data from related piperidine derivatives, the expected chemical shifts are detailed in the table below. ymdb.cachemicalbook.com The coupling constants (J-values) between adjacent protons provide information about their dihedral angles, which helps in confirming the chair conformation of the piperidine ring. For instance, a large axial-axial coupling constant (J_ax-ax) is typically observed.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures and general chemical shift principles.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H-1 (NH) | Variable, broad | s | - |
| H-2, H-6 (ax) | ~2.6 - 2.8 | m | - |
| H-2, H-6 (eq) | ~3.0 - 3.2 | m | - |
| H-3, H-5 (ax) | ~1.4 - 1.6 | m | - |
| H-3, H-5 (eq) | ~1.8 - 2.0 | m | - |
| H-4 | ~3.4 - 3.6 | m | - |
| NH-SO₂ | Variable, broad | s | - |
Carbon (¹³C) NMR Chemical Shift Analysis and Heteronuclear Correlations
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected, corresponding to the C-4, C-2/6, and C-3/5 carbons of the piperidine ring.
The chemical shifts of the piperidine carbons are influenced by the nitrogen atom and the sulfamoyl substituent. The C-4 carbon, being directly attached to the nitrogen of the aminosulfonamide group, would experience a different electronic environment compared to the other piperidine carbons. The C-2 and C-6 carbons, being adjacent to the piperidine nitrogen, are expected to be downfield relative to the C-3 and C-5 carbons. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and general chemical shift principles.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-4 | ~48 - 52 |
| C-2, C-6 | ~44 - 48 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Conformational and Connectivity Elucidation
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the piperidine ring. Strong cross-peaks would be expected between the geminal protons at C-2, C-3, C-5, and C-6, as well as between the vicinal protons (e.g., H-2 and H-3, H-3 and H-4). This would confirm the connectivity of the protons in the piperidine ring system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For example, the proton signal assigned to H-4 would show a cross-peak with the C-4 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different fragments of the molecule. Key expected correlations would be between the H-4 proton and the C-2/C-6 carbons, and between the NH proton of the sulfamoyl group and the C-4 carbon of the piperidine ring, confirming the point of attachment.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space correlations between protons that are in close proximity. This is particularly useful for determining the stereochemistry and conformation of the molecule. For the piperidine ring in a chair conformation, NOESY would show correlations between axial protons on the same side of the ring (e.g., 1,3-diaxial interactions).
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental formula. The calculated exact mass for the protonated molecule of this compound ([M+H]⁺) is 180.0806. nih.gov An experimental HRMS measurement confirming this value would validate the molecular formula C₅H₁₄N₃O₂S⁺.
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass (Da) | Molecular Formula |
|---|
Mechanistic Studies of Ion Fragmentation
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and elucidate its structure.
For this compound, several fragmentation pathways can be proposed based on the structure and known fragmentation of related compounds. nih.govchemicalbook.com Common fragmentation patterns for piperidine derivatives involve the cleavage of the ring. A likely initial fragmentation would be the loss of the sulfamoyl group or parts of it.
Proposed Key Fragmentation Pathways:
Loss of the aminosulfonyl group: Cleavage of the N-S bond could lead to a fragment corresponding to the piperidin-4-amine cation.
Ring opening of the piperidine moiety: Alpha-cleavage adjacent to the piperidine nitrogen is a common fragmentation pathway for N-substituted piperidines.
Loss of small neutral molecules: The loss of ammonia (B1221849) (NH₃) or water (H₂O) from the fragments is also a possibility.
A detailed analysis of the tandem mass spectrometry (MS/MS) data would be required to confirm these proposed fragmentation mechanisms and to provide definitive structural evidence.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. While a specific experimental spectrum for this compound is not publicly documented, the expected characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups: the piperidine ring and the aminosulfonamide moiety.
The key vibrational modes for this compound are summarized in the table below. The piperidine ring exhibits characteristic C-H stretching and bending vibrations, as well as N-H stretching and bending from the secondary amine. The sulfonamide group is identifiable by the strong, distinct asymmetric and symmetric stretching vibrations of the S=O bonds and the stretching of the S-N and N-H bonds.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Piperidine N-H | Stretching (ν) | 3300 - 3500 | Medium |
| Bending (δ) | 1580 - 1650 | Medium-Weak | |
| Piperidine C-H | Stretching (ν) | 2850 - 2950 | Strong |
| Bending (δ) | 1440 - 1470 | Medium | |
| Sulfonamide -NH₂ | Asymmetric & Symmetric Stretching (ν) | 3300 - 3400 | Medium |
| Scissoring (δ) | 1590 - 1620 | Medium | |
| Sulfonamide SO₂ | Asymmetric Stretching (ν_as) | 1300 - 1370 | Strong |
| Symmetric Stretching (ν_s) | 1120 - 1180 | Strong | |
| Sulfonamide S-N | Stretching (ν) | 875 - 935 | Medium |
The precise peak positions and intensities can be influenced by the molecular environment, particularly by hydrogen bonding, which is expected to be significant in this compound.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
As of the current literature survey, a definitive single-crystal X-ray diffraction study for this compound has not been reported. Therefore, the following sections are based on established principles and data from crystallographic studies of structurally related piperidine and sulfonamide compounds. Such an analysis is crucial for understanding the molecule's three-dimensional arrangement in the solid state.
The conformational landscape of this compound is primarily defined by the piperidine ring and the orientation of the aminosulfonamide substituent.
Piperidine Ring Conformation: Unsubstituted and 4-substituted piperidine rings overwhelmingly adopt a stable chair conformation to minimize angular and torsional strain. libretexts.orglibretexts.org It is therefore highly probable that the piperidine ring in the title compound exists in a chair form. The aminosulfonamide group, being relatively bulky, would be expected to preferentially occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the ring.
The crystal packing of this compound would be dominated by a network of non-covalent interactions, leading to a stable, three-dimensional supramolecular architecture. The primary interactions governing the crystal packing are expected to be strong hydrogen bonds.
This compound possesses multiple hydrogen bond donor and acceptor sites, predicting a rich and complex hydrogen-bonding network in the crystalline state.
Hydrogen Bond Donors:
Piperidine ring N-H group
Sulfonamide linker N-H group
Terminal sulfonamide -NH₂ group (two N-H bonds)
Hydrogen Bond Acceptors:
The two oxygen atoms of the sulfonyl group (O=S=O)
The nitrogen atom of the piperidine ring
The most probable and energetically favorable hydrogen bonds would be of the N-H···O and N-H···N types. Specifically, the strong acceptor capability of the sulfonyl oxygens makes them prime candidates to accept hydrogen bonds from the various N-H donors. It is common for sulfonamides to form dimeric or catemeric motifs through N-H···O=S interactions. researchgate.net For example, a common motif involves the sulfonamide N-H donating a hydrogen to a sulfonyl oxygen of a neighboring molecule, forming a robust supramolecular chain or ring. The terminal -NH₂ group and the piperidine N-H can further cross-link these primary motifs, creating a complex 3D network that ensures crystalline stability.
| Donor (D) | Acceptor (A) | Potential H-Bond Motif | Significance |
|---|---|---|---|
| Sulfonamide N-H | Sulfonyl O | D-A···D-A Chain/Dimer (e.g., R₂²(8)) | Primary structural motif |
| Piperidine N-H | Sulfonyl O | Cross-linking between primary motifs | Stabilizes 3D network |
| Terminal -NH₂ | Sulfonyl O | Extensive cross-linking | High contribution to lattice energy |
| N-H (any) | Piperidine N | N-H···N interactions | Secondary stabilization |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization
Chiroptical spectroscopy, particularly circular dichroism (CD), measures the differential absorption of left- and right-circularly polarized light, a property exhibited exclusively by chiral molecules.
This compound is an achiral molecule. It possesses a plane of symmetry that passes through the S-N bond and bisects the piperidine ring. Due to this lack of chirality, the compound itself will not produce a CD signal. Trivalent nitrogen atoms, such as the one in the piperidine ring, can be considered stereogenic centers in principle; however, they undergo rapid pyramidal inversion at room temperature, which leads to a racemic mixture of interconverting R and S configurations, rendering the molecule achiral on a practical timescale.
A CD spectrum could, however, be induced if the molecule is placed in a chiral environment. This can be achieved by forming a host-guest complex with a chiral molecule, such as a cyclodextrin. In such a complex, the achiral guest molecule is held in a dissymmetric conformation within the chiral cavity of the host, leading to an induced circular dichroism (ICD) spectrum. The sign and intensity of the ICD signal would provide information about the orientation and conformation of the this compound molecule within the chiral host.
Computational Chemistry and Theoretical Investigations of N Piperidin 4 Yl Aminosulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. For N-(piperidin-4-yl)aminosulfonamide, these methods would offer a precise view of its geometry and electronic behavior.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular geometries and various electronic properties. A DFT study of this compound, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would yield the most stable three-dimensional arrangement of its atoms in space.
This analysis would provide precise bond lengths, bond angles, and dihedral angles. For instance, it would detail the geometry of the piperidine (B6355638) ring, which typically adopts a chair conformation, and the orientation of the aminosulfonamide group relative to the ring. Key electronic properties such as dipole moment, polarizability, and electronic energies would also be calculated, offering a foundational understanding of the molecule's charge distribution and its response to an external electric field.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity. libretexts.org
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org For this compound, FMO analysis would identify the regions of the molecule associated with the HOMO and LUMO. It is anticipated that the HOMO would be localized on the more electron-rich parts of the molecule, such as the nitrogen atoms, while the LUMO would be situated on the electron-deficient sulfonamide group. This information allows for the prediction of how the molecule would interact with other chemical species.
Table 2: Expected Insights from FMO Analysis of this compound
| Parameter | Predicted Characteristics |
|---|---|
| HOMO Energy | Indicates the molecule's ionization potential and electron-donating ability. |
| LUMO Energy | Relates to the molecule's electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | A key descriptor of chemical reactivity, with a smaller gap indicating higher reactivity. |
Molecular Electrostatic Potential (MESP) Surface Analysis for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. The MESP map is colored to indicate different potential values, with red typically representing regions of negative electrostatic potential (electron-rich) and blue representing regions of positive electrostatic potential (electron-poor).
For this compound, the MESP analysis would likely show negative potential around the oxygen atoms of the sulfonamide group and the nitrogen atoms, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms attached to the nitrogens would exhibit positive potential, marking them as potential sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which can be interpreted as stabilizing hyperconjugative interactions.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations can explore its conformational landscape and dynamic behavior.
Conformational Analysis and Energy Minimization
This compound possesses conformational flexibility, particularly in the piperidine ring and the rotatable bonds of the aminosulfonamide substituent. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative energies.
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
There is currently no publicly available research that has conducted and reported on Molecular Dynamics (MD) simulations specifically for this compound. MD simulations are instrumental in understanding the conformational flexibility of a molecule in a solvent, its interaction with the surrounding environment, and its dynamic structural changes over time. Such studies would provide valuable insights into the compound's behavior in a biological context but have not been performed or published for this molecule.
Protein-Ligand Docking Studies for Target Interaction Prediction
Similarly, there is a lack of specific protein-ligand docking studies for this compound in the scientific literature. This computational technique is crucial for predicting the binding affinity and mode of interaction between a small molecule and a protein target. The absence of such studies means that the potential biological targets and the molecular basis for any potential activity of this compound remain computationally unpredicted and uncharacterized.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
The development of predictive models for the biological activity of this compound also appears to be an unaddressed area of research.
Development of 2D and 3D QSAR Models for Activity Prediction
No 2D or 3D Quantitative Structure-Activity Relationship (QSAR) models have been specifically developed for this compound. QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Without a dataset of structurally related compounds and their measured activities, the development of QSAR models for this specific compound is not feasible.
Pharmacophore Generation and Database Screening
There are no published studies on the generation of a pharmacophore model based on this compound for the purpose of virtual screening of chemical databases. A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. The creation and use of such a model for discovering other potentially active compounds with a similar mechanism of action have not been reported for this molecule.
In Silico Prediction of Biological Activities and Targets (PASS Analysis, SwissTargetPrediction)
Finally, there is no evidence of the application of established in silico prediction tools such as PASS (Prediction of Activity Spectra for Substances) or SwissTargetPrediction to this compound. These web-based tools are widely used to predict the likely biological activities and potential protein targets of a compound based on its structure. The results of such analyses for this compound have not been documented in the scientific literature.
Chemical Reactivity and Mechanistic Studies of N Piperidin 4 Yl Aminosulfonamide
Nucleophilic and Electrophilic Reactivity Profiling
The reactivity of N-(piperidin-4-yl)aminosulfonamide is characterized by the nucleophilic nature of the nitrogen atoms and the potential for electrophilic reactions at the sulfur atom of the sulfonamide group. The secondary amine within the piperidine (B6355638) ring and the nitrogen atom of the aminosulfonamide group both possess lone pairs of electrons, rendering them nucleophilic.
The piperidine nitrogen is generally a strong nucleophile and a moderately strong base. It is expected to readily participate in nucleophilic substitution and addition reactions with a variety of electrophiles. In contrast, the nitrogen atom directly attached to the sulfonyl group is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent SO2 group.
The sulfur atom of the sulfonamide is electrophilic and can be attacked by strong nucleophiles, potentially leading to the cleavage of the S-N bond.
Acid-Base Properties and Protonation Equilibria in Solution
The acid-base properties of this compound are dictated by the piperidine nitrogen and the sulfonamide group. The piperidine nitrogen is basic and will be protonated in acidic conditions to form a piperidinium (B107235) cation. The pKa of the conjugate acid of a typical piperidine is around 11.
The sulfonamide group possesses an acidic proton on the nitrogen atom. Sulfonamides are generally weakly acidic, with pKa values typically in the range of 9-11. The exact pKa will be influenced by the substituent on the nitrogen. In the case of this compound, the presence of the piperidine ring may slightly alter the acidity of the sulfonamide proton compared to simpler alkylsulfonamides.
In a solution, the protonation equilibrium will depend on the pH. At low pH, both the piperidine nitrogen and the sulfonamide nitrogen are likely to be protonated. As the pH increases, the sulfonamide proton will be the first to be removed, followed by the deprotonation of the piperidinium ion at higher pH.
Stability and Degradation Pathways (Excluding Safety/Adverse Effects)
The stability of this compound is generally expected to be robust under standard conditions. The piperidine ring is a stable saturated heterocycle. The sulfonamide group is also relatively stable, but it can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to the cleavage of the S-N bond to produce piperidin-4-amine and sulfuric acid or a salt thereof.
Potential degradation pathways could also involve oxidation of the piperidine ring or the sulfonamide nitrogen under harsh oxidative conditions.
Metal Complexation and Coordination Chemistry
The piperidine nitrogen and the oxygen atoms of the sulfonamide group in this compound are potential coordination sites for metal ions. The lone pair of electrons on the piperidine nitrogen makes it a good ligand for a variety of metal ions, forming stable coordination complexes.
The oxygen atoms of the sulfonamide group can also act as donor atoms, potentially leading to chelation where the compound acts as a bidentate ligand, coordinating to a metal center through both the piperidine nitrogen and one of the sulfonyl oxygens. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. Research into the synthesis of piperidine scaffolds has noted the use of transition metal triflates, such as scandium(III), stannous(II), and copper(II), which could potentially form complexes with related piperidine-containing molecules. usm.edu
Radical Reactions and Mechanistic Pathways
While not a primary mode of reactivity for this compound, radical reactions could be initiated under specific conditions, such as in the presence of strong radical initiators or upon exposure to high-energy radiation. Potential sites for radical formation include the C-H bonds on the piperidine ring. The presence of a sulfonamide group might influence the regioselectivity of such radical reactions.
Preclinical Biological and Biochemical Research on N Piperidin 4 Yl Aminosulfonamide and Derivatives
In Vitro Enzyme Inhibition and Activation Studies
Carbonic Anhydrase (CA) Inhibition Mechanisms
Derivatives of N-(piperidin-4-yl)aminosulfonamide have been explored as inhibitors of human carbonic anhydrase (hCA) isoforms. A study involving 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally related to this compound, demonstrated inhibitory activity against several hCA isoforms. nih.gov These compounds were tested against hCA I, II, IX, and XII, with acetazolamide (B1664987) used as a standard for comparison. nih.gov
Several of these sulfonamide derivatives exhibited low nanomolar inhibitory activity and showed selectivity for the cytosolic isoform hCA II, as well as the tumor-associated isoforms hCA IX and XII. nih.gov For instance, piperazine-based derivatives were found to inhibit hCA I in the nanomolar range. nih.gov Specifically, a derivative with a 4-methoxyphenyl (B3050149) group (compound 6) was the most potent inhibitor of hCA I with an inhibition constant (Kᵢ) of 7.9 nM. nih.gov This same compound also displayed sub-nanomolar inhibition of the cancer-related isoform hCA IX (Kᵢ = 0.9 nM) and demonstrated selectivity for hCA IX over hCA I and hCA II. nih.gov
Another class of related compounds, pyrazolo[4,3-c]pyridine sulfonamides, also showed inhibitory effects on hCA isoforms. mdpi.com Some of these derivatives were more potent than acetazolamide against hCA I. mdpi.com The inhibitory activity of these compounds varied, with Kᵢ values against hCA IX ranging from 79.6 nM to 907.5 nM. mdpi.com
The mechanism of inhibition for these sulfonamide-based compounds typically involves the binding of the sulfonamide group to the zinc ion within the active site of the carbonic anhydrase enzyme. Docking and molecular dynamics studies have suggested that the selectivity of certain compounds for tumor-associated isoforms like hCA IX and hCA XII is due to favorable interactions within their specific active sites, which are not present in isoforms like hCA I and hCA II. nih.gov
Table 1: Inhibitory Activity (Kᵢ) of Selected this compound Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (nM) | hCA IX (nM) |
|---|---|---|
| Compound 6 (4-methoxyphenyl derivative) | 7.9 | 0.9 |
| Compound 5 (3-methoxyphenyl derivative) | 38.6 | Not Reported |
Acetylcholinesterase (AChE) and Urease Inhibition Mechanisms
Research into derivatives of this compound has also extended to their potential as inhibitors of acetylcholinesterase (AChE) and urease. A series of N-benzyl piperidine (B6355638) derivatives were designed and evaluated for their ability to dually inhibit both histone deacetylase (HDAC) and AChE. nih.gov Among the synthesized compounds, derivatives d5 and d10 demonstrated notable dual-enzyme inhibition. nih.gov Specifically, compound d5 had an IC₅₀ value of 6.89 µM for AChE, while compound d10 showed an IC₅₀ of 3.22 µM for the same enzyme. nih.gov These findings suggest that the N-benzyl piperidine scaffold can serve as a basis for developing multi-target ligands for conditions like Alzheimer's disease, where both HDAC and AChE are relevant targets. nih.gov
In the context of urease inhibition, while direct studies on this compound are not specified, related heterocyclic compounds have been investigated. For example, bi-heterocyclic propanamides containing a thiazole (B1198619) moiety have shown promising urease inhibitory activity. nih.gov This indicates that the broader class of nitrogen-containing heterocyclic compounds, which includes the piperidine ring of this compound, has potential for urease inhibition.
Table 2: Acetylcholinesterase (AChE) Inhibition by N-Benzyl Piperidine Derivatives
| Compound | AChE IC₅₀ (µM) |
|---|---|
| d5 | 6.89 |
HIV-1 Reverse Transcriptase (RT) Inhibition Mechanisms
Derivatives of this compound have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. One study focused on piperidin-4-yl-aminopyrimidine derivatives, which were designed by combining pharmacophore templates from existing drugs. nih.gov Many of these compounds showed significant activity against wild-type HIV-1, with EC₅₀ values in the single-digit nanomolar range. nih.gov Selected compounds also demonstrated potent inhibition of the reverse transcriptase enzyme, with IC₅₀ values lower than that of nevirapine. nih.gov
Another line of research explored N-benzyl derivatives of piperidine-linked aminopyrimidines. nih.gov These compounds exhibited broad activity against both wild-type and drug-resistant mutant strains of HIV-1. nih.gov Notably, they retained potency against viruses with common resistance mutations like K103N/Y181C and Y188L. nih.gov The N-benzyl compound 5k was highlighted for its particularly favorable profile. nih.gov The mechanism of action for this class of compounds is the allosteric inhibition of the reverse transcriptase enzyme, a hallmark of NNRTIs. nih.gov
Histone Deacetylase (HDAC) Interactions
The interaction of this compound derivatives with histone deacetylases (HDACs) has been a subject of investigation, particularly in the context of cancer and neurodegenerative diseases. A series of N-substituted 4-alkylpiperidine hydroxamic acids, which incorporate the fundamental structure of HDAC inhibitors (a zinc-binding group, a linker, and a capping group), were synthesized and evaluated. nih.gov By systematically altering the linker length and the connection of the aromatic capping group, a new set of submicromolar inhibitors was identified. nih.gov
Further research focused on derivatives bearing a sulfonyl group on the piperidine nitrogen, including both sulfonamides and sulfonyl ureas. nih.gov These compounds were designed to target HDACs and showed antiproliferative activity in HCT-116 colon carcinoma cells. nih.gov
In a separate study, N-benzyl piperidine derivatives were designed as dual inhibitors of HDAC and acetylcholinesterase (AChE). nih.gov Compounds d5 and d10 from this series exhibited potent HDAC inhibition with IC₅₀ values of 0.17 µM and 0.45 µM, respectively. nih.gov These findings underscore the potential of the N-(piperidin-4-yl) scaffold in designing effective HDAC inhibitors.
Table 3: Histone Deacetylase (HDAC) Inhibition by N-Benzyl Piperidine Derivatives
| Compound | HDAC IC₅₀ (µM) |
|---|---|
| d5 | 0.17 |
Receptor Binding and Ligand Affinity Assays
Mu Opioid Receptor Binding and Agonism/Antagonism
The N-(piperidin-4-yl) core is a key structural feature in many potent agonists of the mu-opioid receptor (MOR), including fentanyl and its analogues. nih.gov The binding of these ligands to the MOR is characterized by a crucial salt-bridge interaction between the protonated piperidine amine and the conserved aspartic acid residue at position 147 (Asp147). nih.gov Molecular dynamics simulations have confirmed this binding mode. nih.gov
Interestingly, simulations have also suggested an alternative binding mode where, if histidine 297 (His297) is protonated, the piperidine amine of fentanyl can form a hydrogen bond with the unprotonated nitrogen of His297. nih.gov This interaction leads to a different positioning of the ligand within the receptor's binding pocket. nih.gov The high lipophilicity of compounds like fentanyl may also contribute to a novel binding pathway where the molecule first partitions into the cell membrane before accessing the orthosteric site of the MOR. biorxiv.org
The affinity of fentanyl derivatives for the MOR is significantly influenced by substitutions on the piperidine ring. For example, a 4-carbomethoxy substitution, as seen in carfentanil, results in one of the most potent synthetic opioids, with an IC₅₀ value of 0.19 nM. nih.gov Similarly, sufentanil, a 4-methoxymethyl derivative, is also a very strong MOR binder with an IC₅₀ of 0.40 nM. nih.gov These data highlight the critical role of the substituted N-(piperidin-4-yl) scaffold in achieving high-affinity binding to the mu-opioid receptor.
Table 4: Binding Affinity (IC₅₀) of Fentanyl Derivatives at the Mu-Opioid Receptor
| Compound | Mu-Opioid Receptor IC₅₀ (nM) |
|---|---|
| Carfentanil | 0.19 |
| Lofentanil | 0.208 |
| Sufentanil | 0.40 |
| Remifentanil | 0.60 |
I2-Imidazoline Receptor Interactions
Derivatives of this compound have been investigated for their interaction with I2-imidazoline receptors. nih.gov These receptors are implicated in various physiological and pathological processes, and their ligands are of interest for potential therapeutic applications. nih.govwikipedia.org
Research has shown that certain derivatives of N-(1-phenethyl-4-piperidyl)propanamide, which share the piperidine core structure, exhibit affinity for I2-imidazoline receptors. nih.gov Specifically, guanidinium (B1211019) and 2-aminoimidazolinium derivatives were synthesized and evaluated. nih.gov While these compounds demonstrated high affinity for μ-opioid receptors, their affinity for I2-imidazoline receptors was found to be low, approximately 6 to 7 times less than that of idazoxan, a known I2-imidazoline receptor antagonist. nih.gov
The study of I2-imidazoline receptor ligands is an active area of research, with evidence suggesting their potential as analgesics for chronic pain conditions. nih.gov The development of selective I2 receptor ligands is ongoing, and these compounds may offer novel therapeutic strategies for neurological disorders. nih.govresearchgate.net
Serotonin (B10506) (5-HT6) Receptor Antagonism
The this compound scaffold has been a key structural component in the development of potent and selective serotonin (5-HT6) receptor antagonists. nih.gov The 5-HT6 receptor is primarily located in brain regions associated with cognition and behavior, making it a significant target for the treatment of cognitive deficits in disorders like Alzheimer's disease. nih.govmdpi.com
Initial research identified N-(3,5-dichloro-2-methoxyphenyl)-3-(1-methylpiperidin-4-ylamino)-4-methoxy benzenesulfonamide (B165840) as a potent and selective 5-HT6 receptor antagonist. nih.gov However, its development was hindered by poor brain penetration and liability to P-glycoprotein efflux. nih.gov To address these limitations, structural modifications were explored, including conformational constraints around the sulfonamide-NH group and the introduction of a heteroatom. nih.gov These efforts led to the discovery of a series of novel piperidin-4-yl amino aryl sulfonamides with improved properties, including enhanced brain penetration and oral bioavailability, without hERG liability. nih.gov These compounds demonstrated efficacy in animal models of cognition. nih.gov
M3 Muscarinic Acetylcholine (B1216132) Receptor (M3R) Ligand Studies
The M3 muscarinic acetylcholine receptor (M3R) is a G protein-coupled receptor (GPCR) involved in a wide range of physiological functions, including smooth muscle contraction and glandular secretion. nih.govnih.gov While direct studies on this compound as an M3R ligand are not prevalent in the provided search results, the broader family of piperidine-containing compounds has been central to the study of muscarinic receptor ligands.
The structure of the M3R has been elucidated in complex with tiotropium, a potent muscarinic inverse agonist that contains a piperidine-like moiety. nih.gov This structural information provides a basis for the rational design of novel M3R-selective ligands. nih.gov Understanding the binding modes of such ligands is crucial for developing therapeutics with improved selectivity and efficacy. nih.gov The M3R is known to be a key player in various diseases, and the development of selective M3R modulators remains an important area of research. nih.gov
Cellular Pathway Modulation in Model Systems (In Vitro Studies)
Hypoxia-Inducible Factor 1 (HIF-1) Pathway Activation
Derivatives of N-(piperidin-4-yl)benzamide have been synthesized and evaluated as activators of the hypoxia-inducible factor 1 (HIF-1) pathway. nih.govresearchgate.net The HIF-1 pathway is a critical regulator of cellular responses to low oxygen conditions (hypoxia) and is a target for cancer therapy. nih.gov
In one study, novel N-(piperidin-4-yl)benzamide derivatives were designed and tested for their antitumor activity. nih.gov Two compounds, 10b and 10j, demonstrated significant inhibitory bioactivity in HepG2 cells. nih.gov These compounds were found to induce the expression of HIF-1α protein and its downstream target gene p21. nih.gov Arylsulfonamides have also been identified as inhibitors of the HIF pathway. nih.gov
Apoptosis Induction in Cell Lines
Several studies have investigated the ability of this compound derivatives to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a crucial mechanism for many anticancer agents.
N-(piperidin-4-yl)benzamide derivatives that activate the HIF-1α pathway have also been shown to promote apoptosis in tumor cells by upregulating the expression of cleaved caspase-3. nih.gov Similarly, novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been synthesized and shown to possess antiproliferative activity against human leukemia cells. nih.gov The most active compound in this series induced apoptosis, as evidenced by DNA fragmentation and cell cycle analysis. nih.gov Furthermore, certain piperidone derivatives have been found to induce cell death via the intrinsic apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspase-3/7. nih.gov
Studies on HIV RNA Replication in Cell Culture Models
Derivatives of this compound have emerged as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.govresearchgate.net These compounds target the HIV-1 reverse transcriptase enzyme, which is essential for viral replication.
A novel series of piperidin-4-yl-aminopyrimidine derivatives demonstrated significantly improved activity against wild-type HIV-1 compared to earlier hybrids. nih.gov Selected compounds from this series also showed potent inhibition of the reverse transcriptase enzyme. nih.gov Further research on N-benzyl derivatives of piperidine-linked aminopyrimidines has revealed broad activity against both wild-type and drug-resistant mutant strains of HIV-1. nih.gov Hybrids of delavirdine (B1662856) and piperidin-4-yl-aminopyrimidine have also been designed and synthesized, with some compounds showing excellent potency against a range of HIV-1 mutants. nih.gov
Preclinical In Vivo Investigations (Animal Models, Excluding Dosage/Safety/Adverse Effects)
Research into 4-aminopiperidine (B84694) analogues has revealed significant potential for cognitive enhancement in rodent models. In a key study, analogues derived from previously potent nootropic piperazine (B1678402) compounds were tested for their ability to improve cognitive function in a mouse passive avoidance test. nih.gov This behavioral paradigm is used to assess learning and memory.
The transformation from a piperazine to a 4-aminopiperidine moiety was found to maintain, and in some cases, enhance the pharmacological activity. unifi.it One particular compound, identified as compound 9 in the study, demonstrated high potency. nih.govunifi.it The research highlighted that regio-isomers, which differ in the position of substituents on the piperidine nitrogen, showed similar potencies as cognition enhancers. However, isomers with aromatic substituents on the piperidine nitrogen appeared to be slightly more potent. unifi.it These findings suggest that the 4-aminopiperidine scaffold is a promising lead structure for developing drugs to address cognitive deficits. nih.govunifi.it
The in vivo antimicrobial properties of this compound derivatives have been explored in various experimental models, demonstrating notable activity against bacterial and fungal pathogens.
Antibacterial Activity: A novel sulfanilamide (B372717) derivative containing a piperidine fragment, compound C4 , was evaluated for its in vivo efficacy against rice bacterial leaf blight, caused by Xanthomonas oryzae pv. oryzae (Xoo). mdpi.com In a controlled greenhouse environment, the compound was tested for both curative and protective effects on rice plants. mdpi.com The study confirmed that this type of molecule interacts strongly with plant pathogenic bacteria, likely by altering cell membrane permeability, which leads to bacterial death. mdpi.com
Antifungal Activity: The in vivo antifungal potential of azole derivatives has been investigated in mice with systemic Candida albicans infections, often induced by cyclophosphamide (B585) to create an immunosuppressed state. researchgate.net In one study, imidazole (B134444) and triazole derivatives were assessed, with compounds 3 and 8 showing high efficacy. researchgate.net Their performance in these immunosuppressed mouse models was reported to be greater than that of the standard antifungal drug fluconazole (B54011). researchgate.net Another study focused on a novel triazole derivative, compound 6c , which was found to reduce the fungal burden in the kidneys of mice infected with C. albicans. mdpi.com The mechanism of action for some azole derivatives is believed to involve the inhibition of fungal cytochrome P450-dependent enzymes or dihydrofolate reductase (DHFR), which are crucial for fungal cell membrane integrity and proliferation. researchgate.net
| Compound/Derivative Type | Model Organism | Pathogen | Observed In Vivo Activity | Reference |
|---|---|---|---|---|
| Sulfanilamide derivative (C4) | Rice Plants (Oryza sativa) | Xanthomonas oryzae pv. oryzae | Demonstrated control efficiency against rice bacterial leaf blight. | mdpi.com |
| Imidazole/Triazole derivatives (Compounds 3 & 8) | Immunosuppressed Mice | Candida albicans | Showed higher efficacy than fluconazole in a systemic infection model. | researchgate.net |
| Triazole derivative (6c) | Mice | Candida albicans | Reduced fungal burdens in kidneys. | mdpi.com |
Antiviral Activity: While many studies on piperidine derivatives as antiviral agents focus on in vitro assays, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, the in vivo data is less extensively published in the reviewed literature. nih.govresearchgate.netnih.gov Research has shown that piperidin-4-yl-aminopyrimidine derivatives can potently inhibit wild-type HIV-1 by binding to the reverse transcriptase enzyme. nih.gov This binding is allosteric, interfering with the enzyme's function and halting viral replication. nih.govnih.gov
Derivatives of 4-piperidone (B1582916) have been investigated for their anticancer mechanisms in xenograft models. In one study, a hydroxyl-substituted double Schiff-base 4-piperidone derivative, BAP 5c , was shown to effectively suppress the growth of HepG2 (human liver cancer) xenografts in vivo. nih.gov The underlying mechanism involves the modulation of apoptosis-related proteins; the compound was found to up-regulate the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.gov
Other research on N-(piperidin-4-yl)benzamide derivatives, specifically compounds 10b and 10j , has pointed to a different mechanism of action. These compounds were found to induce the expression of the hypoxia-inducible factor 1-alpha (HIF-1α) protein. nih.gov The activation of the HIF-1α pathway subsequently led to the expression of the downstream target gene p21 and an upregulation of cleaved caspase-3, which collectively promote apoptosis in tumor cells. nih.gov Similarly, N-phenylsulfonyl-BAPs have been noted to prevent the nuclear translocation of NF-κB, a key transcription factor involved in inflammation and cancer progression. nih.gov
| Compound/Derivative Type | Xenograft Model | Observed Mechanism of Action | Reference |
|---|---|---|---|
| Hydroxyl-substituted 4-piperidone (BAP 5c) | HepG2 (Liver Cancer) | Promotes apoptosis by up-regulating Bax and down-regulating Bcl-2 protein expression. | nih.gov |
| N-(piperidin-4-yl)benzamide (Compounds 10b & 10j) | HepG2 (Liver Cancer) | Induces HIF-1α protein expression, leading to p21 expression and caspase-3 cleavage, promoting apoptosis. | nih.gov |
| N-phenylsulfonyl-BAPs | Not specified | Prevents nuclear translocation of NF-κB. | nih.gov |
Binding Interactions with Biomolecules (e.g., Bovine Serum Albumin)
The interaction between sulfonamide derivatives and serum albumins, such as bovine serum albumin (BSA), has been studied to understand the pharmacokinetics of these compounds. BSA is often used as a model protein due to its structural similarity to human serum albumin (HSA). mdpi.com
Spectroscopic studies have revealed that sulfonamide derivatives can effectively bind to BSA. nih.gov The primary mechanism of this interaction is static quenching, which indicates the formation of a complex between the derivative and the protein. mdpi.comnih.gov The binding is typically spontaneous, as indicated by thermodynamic analysis. nih.govmdpi.com
The forces driving this complex formation are multifaceted. For some sulfonamide derivatives, hydrogen bonding and van der Waals forces are the predominant intermolecular forces. nih.gov For others, hydrophobic forces play a major role in the binding process. nih.govmdpi.com Molecular modeling and site probe experiments have suggested that these derivatives often bind within specific subdomains of BSA, such as subdomain IIA or IIIA. mdpi.comnih.gov The binding affinity can be influenced by temperature, with some studies showing that the complex becomes less stable at higher temperatures. mdpi.com
| Aspect of Interaction | Finding | Primary Methods of Investigation | Reference |
|---|---|---|---|
| Binding Mechanism | Static quenching due to complex formation. | Fluorescence Spectroscopy, UV-vis Absorption Spectroscopy | mdpi.comnih.gov |
| Primary Driving Forces | Hydrogen bonding, van der Waals forces, and hydrophobic interactions. | Thermodynamic Analysis (van't Hoff plots) | nih.govmdpi.com |
| Binding Location | Situated in subdomains IIA or IIIA of BSA. | Molecular Modeling, Site Probe Experiments | mdpi.comnih.gov |
| Thermodynamics | Binding is a spontaneous process. | Calculation of ΔG, ΔH, and ΔS | nih.govmdpi.com |
Structure Activity Relationship Sar Studies of N Piperidin 4 Yl Aminosulfonamide Derivatives
Impact of Substituent Variation on Biological Activity and Selectivity
The biological activity and selectivity of N-(piperidin-4-yl)aminosulfonamide derivatives are profoundly influenced by the nature and position of substituents on both the piperidine (B6355638) ring and the sulfonamide moiety. SAR studies have demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity, particularly for targets such as carbonic anhydrase (CA) isozymes. nih.govnih.gov
Derivatives of this scaffold have been extensively investigated as inhibitors of human carbonic anhydrases (hCAs), with a particular focus on cancer-related isoforms hCA IX and XII. nih.gov The core structure typically features the sulfonamide group, a primary zinc-binding group in CA inhibitors, attached to a central piperidine ring. Variations are introduced by attaching different chemical moieties, often referred to as "tails," to the piperidine nitrogen or the amide nitrogen of the sulfonamide.
For instance, in a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, the "tail" portion of the molecule, attached to the piperidine-4-carboxamide, plays a crucial role in determining selectivity. nih.gov The introduction of an aliphatic chain in this tail portion, such as an n-heptyl group, resulted in a significant increase in selectivity for the tumor-associated hCA IX over the cytosolic isoforms hCA I and hCA II. Specifically, the n-heptyl-substituted compound was approximately 12-fold and 7-fold more selective against hCA I and hCA II, respectively. nih.gov Similarly, a benzyl-substituted derivative showed about 6-fold and 4-fold selectivity for hCA IX over hCA I and hCA II. nih.gov
Further modifications on aromatic "tails" also highlight the importance of substituent effects. In a series with a benzylamino-based tail, the position and nature of substituents on the phenyl ring were critical. A 4-chloro substituent on the phenyl ring yielded a potent inhibitor of hCA IX. nih.gov However, moving the chlorine to the 2-position or adding a second chlorine at the 2-position decreased activity. nih.gov Interestingly, substituting the 4-chloro with a 4-fluoro atom also led to a 7-fold decrease in activity against hCA IX, but this compound was the most potent against hCA XII in its series. nih.gov These findings underscore the subtle electronic and steric effects that govern isoform-specific interactions.
Another study on a series of sulfonamides bearing a piperidine nucleus showed that N-ethyl substitution on the sulfonamide nitrogen retarded the inhibitory potential against acetylcholinesterase and butyrylcholinesterase, suggesting that the unsubstituted sulfonamide was more suitable for these targets. researchgate.net
Conformational Preferences and Their Influence on Ligand-Target Interactions
The three-dimensional conformation of this compound derivatives is a key determinant of their binding affinity and selectivity. The flexibility of the piperidine ring, which can adopt chair, boat, or twist-boat conformations, along with the rotational freedom around the sulfonamide and other single bonds, allows these molecules to adopt various shapes to fit into a target's binding site.
It is a well-established principle in medicinal chemistry that ligands rarely bind in their lowest calculated energy conformation. nih.gov The energy required for a ligand to adopt its bioactive conformation, known as the strain energy, can be significant. Studies have shown that while a majority of ligands bind with strain energies below 5 kcal/mol, energies exceeding 9 kcal/mol are not uncommon. nih.gov There is a clear correlation between acceptable strain energy and the flexibility of the ligand, indicating that more flexible molecules can tolerate higher reorganization energies upon binding. nih.gov
Molecular modeling and docking studies on derivatives have shown that the piperidine ring and its appended flexible tails can orient themselves to engage in specific interactions that enhance binding to cancer-related CA isoforms while avoiding interactions that would favor binding to off-target isoforms. nih.gov The ability of these molecules to adopt an extended conformation appears to be beneficial, as it allows for simultaneous interaction with different sub-pockets of the target's active site. nih.gov
Electronic Effects of Substituents on Chemical and Biological Properties
The electronic properties of substituents on the this compound scaffold have a significant impact on both the chemical properties of the molecule (e.g., pKa of the sulfonamide) and its biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can modulate the electron density distribution across the molecule, thereby influencing its interaction with the biological target. mdpi.com
The sulfonamide group is a key functional group in many inhibitors, and its acidity is crucial for its role as a zinc-binding group in metalloenzymes like carbonic anhydrase. The pKa of the sulfonamide is influenced by the electronic nature of the rest of the molecule. EWGs tend to increase the acidity (lower the pKa) of the sulfonamide proton, which can enhance its ability to coordinate with the zinc ion in the active site.
In a study investigating the effects of EWGs and EDGs on the activity of kinase inhibitors, it was found that these groups had a profound effect on the interaction energies with key residues in the protein's hinge region. mdpi.com Although this study was not on this compound derivatives directly, the principles are transferable. The study showed that EWGs and EDGs led to opposite electrostatic and charge transfer energies with certain amino acid residues. mdpi.com Visualizing the molecular electrostatic potential (MEP) surface revealed that the electron distribution was significantly different between compounds with EWGs and EDGs. mdpi.com For instance, the electron density at a nitrogen atom in a pyridine (B92270) scaffold was higher with an EDG, leading to a stronger hydrogen bond with a backbone hydrogen donor. mdpi.com
Lipophilicity and Steric Considerations in Activity Optimization
Lipophilicity and steric bulk are critical physicochemical properties that must be optimized to ensure that a drug candidate has both high affinity for its target and favorable pharmacokinetic properties. In the context of this compound derivatives, these factors play a significant role in modulating biological activity.
Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (LogP), influences a molecule's ability to cross cell membranes and its binding to both the target protein and off-target proteins like plasma proteins. In a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, increasing the lipophilicity of the "tail" by introducing an n-heptyl group led to enhanced selectivity for hCA IX. nih.gov This suggests that a more lipophilic tail can form favorable interactions within a hydrophobic pocket of the hCA IX active site that is not present or is less accessible in other isoforms. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic degradation. nih.gov
Steric factors, which relate to the size and shape of the substituents, are also crucial. The introduction of bulky groups can either enhance binding by promoting favorable van der Waals interactions or decrease binding due to steric clashes with the protein. The observation that moving a chloro substituent from the 4-position to the 2-position of a phenyl ring in the tail of a CA inhibitor decreased activity suggests a potential steric hindrance in the 2-position. nih.gov
The optimization of this compound derivatives often involves a careful balance of lipophilicity and steric bulk. For example, in the optimization of Src kinase inhibitors, replacing a methoxy (B1213986) group with a larger, more flexible, and hydrophilic 3-(morpholin-4-yl)propoxy group resulted in increased inhibition of both the enzyme and cell proliferation. nih.gov This highlights how a larger substituent that also modulates lipophilicity can lead to improved activity by accessing additional binding interactions. nih.gov The piperidine scaffold itself provides a versatile platform for exploring these properties by allowing the attachment of various substituents with different sizes, shapes, and lipophilicities.
Pharmacophore Elucidation for Specific Target Interactions
A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For this compound derivatives, the pharmacophore depends on the target protein family.
For carbonic anhydrase inhibitors, the pharmacophore is well-established. The key features include:
A Zinc-Binding Group (ZBG): The unsubstituted sulfonamide group (-SO₂NH₂) is the primary ZBG, which coordinates to the catalytic Zn²⁺ ion in the active site. nih.gov
A Central Scaffold: The this compound core acts as a scaffold to correctly orient the ZBG and the "tail" portion.
A "Tail" Portion: This part of the molecule extends from the scaffold towards the entrance of the active site cavity. It is responsible for forming interactions with amino acid residues that line the active site, and these interactions are the primary determinants of isoform selectivity. nih.gov The pharmacophoric elements in the tail can include hydrogen bond donors and acceptors, and hydrophobic/aromatic groups. The SAR data suggests that for hCA IX, a tail with an appropriate length and lipophilicity is crucial for achieving high affinity and selectivity. nih.gov
For other targets, such as kinases, the pharmacophore would be different. For instance, as HIV-1 reverse transcriptase inhibitors, piperidin-4-yl-aminopyrimidine derivatives were designed to fuse pharmacophore templates from other known inhibitors. nih.gov This suggests a pharmacophore that includes specific hydrogen bond donors and acceptors on the pyrimidine (B1678525) ring and a lipophilic portion that fits into an allosteric pocket.
The general pharmacophore for this compound derivatives can be considered as a central, often flexible, piperidine ring that serves to position a key target-interacting group (like the sulfonamide) and a variable substituent group that can be modified to achieve selectivity and potency by exploiting the specific features of the target's binding site. nih.govnih.gov The conformational flexibility of the piperidine ring is an integral part of the pharmacophore, as it allows the molecule to adopt the necessary geometry for optimal binding. nih.gov
Future Directions and Emerging Research Avenues for N Piperidin 4 Yl Aminosulfonamide
Development of N-(piperidin-4-yl)aminosulfonamide as Molecular Probes for Biological Systems
The structural components of this compound make it an intriguing candidate for the development of molecular probes. The sulfonamide group, a known pharmacophore, can be chemically modified to incorporate fluorescent tags or other reporter molecules. mdpi.com This could enable the synthesis of novel probes for biological imaging and sensing.
Recent studies have demonstrated the successful use of sulfonamide-containing naphthalimides as fluorescent probes for tumor imaging. mdpi.com These probes exhibit low cytotoxicity and are readily taken up by cancer cells, providing clear fluorescent images. mdpi.com By analogy, this compound could be derivatized with a naphthalimide or other fluorophore to create probes for visualizing specific biological targets or processes. The piperidine (B6355638) ring, a common feature in many biologically active compounds, could further influence the probe's cellular uptake, distribution, and target-binding affinity. encyclopedia.pubnih.gov
Another promising application lies in the development of molecularly imprinted polymers (MIPs) for the selective recognition of sulfonamides. A novel upconversion fluorescence probe based on MIPs has been fabricated for the detection of sulfonamide residues in environmental and food samples, demonstrating high selectivity and sensitivity. mdpi.com This technology could be adapted to create probes that specifically recognize and quantify this compound or its metabolites in biological samples, which would be invaluable for pharmacokinetic and pharmacodynamic studies.
Table 1: Potential Molecular Probe Applications of this compound Derivatives
| Probe Type | Potential Application | Key Structural Feature | Relevant Research Finding |
| Fluorescent Probe | Tumor Imaging | Sulfonamide-fluorophore conjugate | Sulfonamide-containing naphthalimides for imaging B16F10 melanoma cells. mdpi.com |
| Biosensor | Detection of sulfonamides | Molecularly Imprinted Polymer | Upconversion fluorescence probe for sulfonamide sensing. mdpi.com |
Integration with Advanced Drug Delivery Systems (Conceptual, Non-Clinical)
The physicochemical properties of this compound could be harnessed for its integration into advanced drug delivery systems. The piperidine moiety is known to enhance membrane permeability and metabolic stability, which are desirable characteristics for drug candidates. researchgate.net These properties could be exploited in the design of oral or transdermal delivery systems.
Conceptually, this compound could be encapsulated within nanoparticles or liposomes to achieve targeted delivery to specific tissues or cells. The surface of these delivery vehicles could be functionalized with ligands that recognize receptors overexpressed on diseased cells, thereby increasing the therapeutic efficacy and reducing off-target effects. The sulfonamide group itself can interact with biological targets like carbonic anhydrase, which is overexpressed in some tumors. researchgate.netajchem-b.com This intrinsic targeting capability could be a significant advantage in cancer therapy.
Furthermore, the development of prodrugs of this compound is a viable strategy to improve its pharmacokinetic profile. By attaching a promoiety to the molecule, its solubility, stability, and absorption can be modulated. This approach has been successfully applied to other piperidine-containing drugs to enhance their therapeutic potential.
Exploration in Catalysis and Material Science (If Applicable)
The sulfonamide functional group has recently gained attention for its potential applications in catalysis. acs.orgchemrxiv.org Research has shown that sulfonamides can act as photocatalysts, mediating chemical transformations through the generation of sulfonyl radical intermediates. acs.orgnih.gov This opens up the possibility of using this compound or its derivatives as catalysts in organic synthesis. The ability to perform late-stage functionalization of complex molecules is a significant advantage of this approach. nih.govresearchgate.net
In material science, the piperidine scaffold is a versatile building block for the synthesis of novel polymers and materials with interesting properties. researchgate.net Hydrazine-based piperidine derivatives have been investigated for their applications in material science research. researchgate.net The incorporation of the this compound unit into polymer chains could lead to the development of new materials with unique electronic, optical, or biological properties. For instance, such materials could find use in the fabrication of sensors, coatings, or biomedical devices.
Table 2: Potential Applications in Catalysis and Material Science
| Field | Potential Application | Key Functional Group | Relevant Research Finding |
| Catalysis | Photocatalysis | Sulfonamide | Sulfonamides as photoinduced hydrogen atom transfer catalysts. chemrxiv.org |
| Material Science | Novel Polymers | Piperidine | Piperidine derivatives in the synthesis of new materials. researchgate.net |
Application in Chemoinformatics and Artificial Intelligence-driven Drug Discovery (Non-Clinical)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be performed on a series of this compound derivatives to understand the relationship between their chemical structure and biological activity or properties. nih.gov This information is crucial for the rational design of new and more potent drug candidates. Molecular docking studies can be employed to predict the binding mode of this compound with its potential biological targets, providing insights into its mechanism of action. nih.govsemanticscholar.org
Collaborative and Interdisciplinary Research Opportunities
The diverse potential applications of this compound necessitate a collaborative and interdisciplinary research approach. The development of this compound and its derivatives will require the expertise of medicinal chemists, molecular biologists, pharmacologists, material scientists, and computational chemists.
Collaborations between academic research groups and pharmaceutical companies will be crucial for translating fundamental research findings into tangible therapeutic products. For instance, the synthesis of novel molecular probes based on this compound would benefit from the combined expertise of synthetic chemists and cell biologists. Similarly, the development of advanced drug delivery systems would require a partnership between material scientists and pharmaceutical scientists.
The open sharing of data and research findings through publications and scientific conferences will be essential to foster innovation and accelerate progress in this field. Interdisciplinary research grants and funding opportunities can further encourage collaborations and the exploration of the full potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
